molecular formula C10H13N3O6 B1436389 5'-Carboxy-2'-deoxycytidine CAS No. 4603-72-9

5'-Carboxy-2'-deoxycytidine

Cat. No. B1436389
CAS RN: 4603-72-9
M. Wt: 271.23 g/mol
InChI Key: WARPDVDUSAVJDM-WJJYBJGOSA-N
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Description

5’-Carboxy-2’-deoxycytidine (5-Carboxy-dCTP) is a dCTP analog that has been found to play a role in epigenetic regulation . The carboxylic acid in the compound can be used as a crosslinker to react with amine-containing compounds and surfaces in the presence of an activating agent such as EDC .


Synthesis Analysis

An efficient P(V)-N activation strategy has been developed for the preparation of high-quality 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2’-deoxycytidine triphosphates . This method has also been optimized for gram-scale synthesis of the corresponding parent nucleosides from 2’-deoxythymidine .


Molecular Structure Analysis

The molecular formula of 5’-Carboxy-2’-deoxycytidine is C10H13N3O6 . It has a molecular weight of 271.23 g/mol . The compound is solid, white to off-white in color, and soluble in water and methanol .


Chemical Reactions Analysis

The chemical reactivity of new cytosine nucleobases, including 5’-Carboxy-2’-deoxycytidine, has been studied. These studies have investigated their sensitivity towards oxidation and deamination . C-C bond cleavage reactions of 5’-Carboxy-2’-deoxycytidine require the presence of high concentrations of thiols and are acid-catalyzed .


Physical And Chemical Properties Analysis

5’-Carboxy-2’-deoxycytidine has spectroscopic properties with λ max 280 nm, ε 7.6 L mmol-1 cm-1 (Tris-HCl pH 7.5) . It is soluble in water and methanol .

Scientific Research Applications

Formation and Biological Consequences

5-Formyl-2'-deoxycytidine (5fdC) is a naturally occurring nucleobase in DNA, formed through the oxidation of 5-methylcytosine (5mdC) by ten-eleven translocation enzymes (TET). It can further convert to 5-carboxylcytosine (5cadC). Both 5fdC and 5cadC play a role in the TET-mediated DNA demethylation pathway and influence the structure, stability, and genetic expression of genomic DNA (Zhang & Zhou, 2019).

DNA Duplex and Triplex Stabilization

The synthesis and properties of oligodeoxynucleotides containing 5-carboxy-2'-deoxycytidine (dC(COO-)) have been explored. These compounds show potential in stabilizing duplexes and triplexes of DNA, which is essential for understanding DNA interactions and mechanisms (Sumino et al., 2008).

Epigenetic DNA Modifications in Malignant Cell Lines

Studies on a broad spectrum of epigenetic DNA modifications, including 5-carboxy-2'-deoxycytidine, in various human malignant and normal cell lines have shown that these modifications significantly differ between malignant and normal cells. This insight is crucial for understanding the emergence of different cancer cell types and their epigenetic profiles (Foksinski et al., 2017).

Quantification of DNA Methylation and Oxidized Derivatives

The quantification of 5-methyl-2'-deoxycytidine and its oxidized derivatives, including 5-carboxy-dC (ca5dC), in mammalian cells provides valuable information regarding cellular states and fates. Advanced LC-MS methods have enabled reliable quantification of these modifications, which is vital for studying cellular processes and disease states (Traube et al., 2021).

Mechanism of Action

5’-Carboxy-2’-deoxycytidine is believed to be converted back into dC, establishing an epigenetic control cycle that starts with methylation of dC to mdC, followed by oxidation and removal of fdC and cadC .

Future Directions

The future directions of 5’-Carboxy-2’-deoxycytidine research could involve further investigation into its role in epigenetic regulation . Additionally, its potential use as a crosslinker in the presence of an activating agent such as EDC could be explored further .

properties

IUPAC Name

2-[(2S,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O6/c11-5-1-2-13(10(18)12-5)6-3-4(14)8(19-6)7(15)9(16)17/h1-2,4,6-8,14-15H,3H2,(H,16,17)(H2,11,12,18)/t4-,6+,7?,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARPDVDUSAVJDM-WJJYBJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5'-Carboxy-2'-deoxycytidine
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5'-Carboxy-2'-deoxycytidine
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5'-Carboxy-2'-deoxycytidine
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5'-Carboxy-2'-deoxycytidine
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5'-Carboxy-2'-deoxycytidine
Reactant of Route 6
5'-Carboxy-2'-deoxycytidine

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